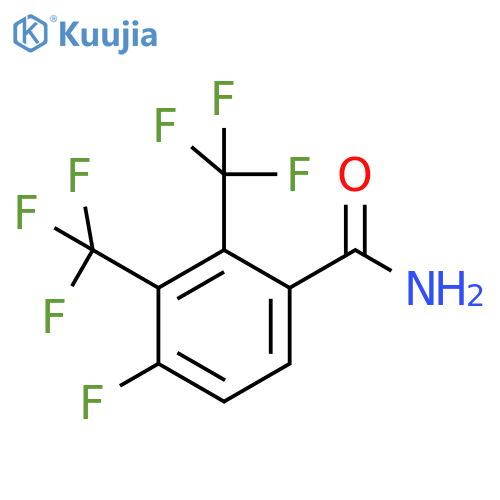Cas no 1805406-51-2 (2,3-Bis(trifluoromethyl)-4-fluorobenzamide)

2,3-Bis(trifluoromethyl)-4-fluorobenzamide 化学的及び物理的性質
名前と識別子
-
- 2,3-Bis(trifluoromethyl)-4-fluorobenzamide
-
- インチ: 1S/C9H4F7NO/c10-4-2-1-3(7(17)18)5(8(11,12)13)6(4)9(14,15)16/h1-2H,(H2,17,18)
- InChIKey: DNNQMRPOKGVINX-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(N)=O)C(C(F)(F)F)=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 18
- 回転可能化学結合数: 1
- 複雑さ: 324
- XLogP3: 2.7
- トポロジー分子極性表面積: 43.1
2,3-Bis(trifluoromethyl)-4-fluorobenzamide Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015002251-1g |
2,3-Bis(trifluoromethyl)-4-fluorobenzamide |
1805406-51-2 | 97% | 1g |
1,564.50 USD | 2021-06-21 |
2,3-Bis(trifluoromethyl)-4-fluorobenzamide 関連文献
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
2,3-Bis(trifluoromethyl)-4-fluorobenzamideに関する追加情報
Introduction to 2,3-Bis(trifluoromethyl)-4-fluorobenzamide (CAS No. 1805406-51-2)
2,3-Bis(trifluoromethyl)-4-fluorobenzamide, identified by its Chemical Abstracts Service (CAS) number 1805406-51-2, is a fluorinated benzamide derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its dual trifluoromethyl and fluoro substituents on the benzene ring, exhibits unique structural and electronic properties that make it a promising candidate for various biological applications.
The structural motif of 2,3-Bis(trifluoromethyl)-4-fluorobenzamide incorporates multiple fluorine atoms, which are well-known for their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, while the fluoro group contributes to electronic effects that can influence binding affinity to biological targets. These features have positioned this compound as an attractive scaffold for drug discovery efforts.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their broad spectrum of biological activities. Studies have demonstrated that fluorine substitution can significantly alter the interactions between a molecule and its biological target, often leading to improved efficacy and reduced toxicity. The 2,3-Bis(trifluoromethyl)-4-fluorobenzamide structure exemplifies this trend, with its potential applications spanning multiple therapeutic areas.
One of the most compelling aspects of 2,3-Bis(trifluoromethyl)-4-fluorobenzamide is its versatility in medicinal chemistry. Researchers have explored its utility as a building block for the synthesis of novel bioactive molecules. For instance, modifications to the benzamide core have led to the development of compounds with enhanced binding affinity to enzymes and receptors involved in inflammatory pathways. These derivatives show promise in preclinical models for conditions such as arthritis and autoimmune disorders.
The role of fluorine in modulating metabolic stability has also been extensively studied. The electron-withdrawing nature of fluorine atoms can slow down oxidative degradation pathways, thereby extending the half-life of a drug molecule in vivo. This property is particularly valuable for 2,3-Bis(trifluoromethyl)-4-fluorobenzamide, as it allows for more efficient delivery and action at target sites. Such characteristics are critical for optimizing drug candidates throughout the development pipeline.
Furthermore, the electronic distribution induced by fluorine substitution can influence the conformational flexibility of molecules. This aspect is particularly relevant for designing ligands that interact with proteins or nucleic acids. The 2,3-Bis(trifluoromethyl)-4-fluorobenzamide scaffold provides a balanced framework that allows for fine-tuning of these interactions through structural modifications.
Recent advancements in computational chemistry have further enhanced the exploration of 2,3-Bis(trifluoromethyl)-4-fluorobenzamide derivatives. Molecular modeling techniques have enabled researchers to predict binding affinities and optimize lead structures with greater precision. These tools have been instrumental in identifying novel analogs with improved pharmacological profiles, reducing the time and cost associated with traditional high-throughput screening methods.
The pharmaceutical industry has recognized the potential of fluorinated compounds like 2,3-Bis(trifluoromethyl)-4-fluorobenzamide and has incorporated them into several marketed drugs. Their contributions to drug design principles underscore their importance in modern medicinal chemistry. As research continues to uncover new applications, this compound is likely to play an increasingly significant role in therapeutic development.
In conclusion, 2,3-Bis(trifluoromethyl)-4-fluorobenzamide (CAS No. 1805406-51-2) represents a fascinating example of how structural modifications can yield compounds with diverse biological activities. Its unique combination of fluorine substituents offers advantages in terms of metabolic stability, binding affinity, and conformational flexibility. With ongoing research efforts focused on optimizing its pharmacological properties, this compound holds great promise for future therapeutic applications.
1805406-51-2 (2,3-Bis(trifluoromethyl)-4-fluorobenzamide) Related Products
- 877632-85-4(N-2-(dimethylamino)ethyl-N'-{2-4-(2-fluorophenyl)piperazin-1-yl-2-(furan-2-yl)ethyl}ethanediamide)
- 1823878-55-2(1-(3-Fluorophenyl)bicyclo[1.1.1]pentane)
- 2171709-68-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pyridine-4-carboxylic acid)
- 1805966-30-6(5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2171952-27-3(1-(bromomethyl)-5',5'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclohexane)
- 1525534-94-4(1-(3-chloro-2-fluorophenyl)-2-methylpropan-2-yl(methyl)amine)
- 10270-79-8(Methyl (2s)-2-amino-4-(benzyloxycarbonylamino)butanoate Hydrochlo Ride)
- 176977-37-0(((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane)
- 1803750-67-5(1-Bromo-3-(2-(bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one)
- 2138419-40-4([2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride)




